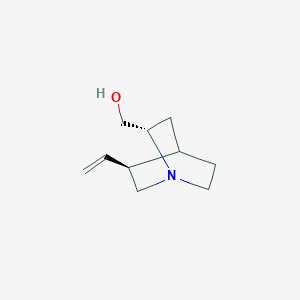
Benzene,2-methoxy-4-methyl-1-(1-methylethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methoxymethane: 5-methyl-2-propan-2-ylphenol Methoxymethane is a colorless gas with a slightly sweet odor, primarily used as a solvent and a precursor in the production of other chemicals . Thymol, on the other hand, is a natural monoterpenoid phenol derivative of cymene, known for its antiseptic properties and its presence in thyme oil .
準備方法
Methoxymethane
Methoxymethane is typically synthesized through the catalytic dehydration of methanol. This process involves passing methanol vapor over an aluminum phosphate catalyst at temperatures between 350-400°C and pressures around 1.47 MPa . Industrial production methods also include the use of synthesis gas (syngas) to produce methanol, which is then dehydrated to form methoxymethane .
5-methyl-2-propan-2-ylphenol
Thymol can be extracted from thyme oil or synthesized through various chemical processes. One common method involves the alkylation of m-cresol with isopropyl alcohol in the presence of an acid catalyst . This process yields thymol as the primary product.
化学反応の分析
Methoxymethane
Methoxymethane undergoes several types of chemical reactions, including:
Oxidation: Methoxymethane can be oxidized to form formaldehyde and methanol.
Substitution: It reacts with hydrogen iodide (HI) to form iodomethane and methanol.
Combustion: Methoxymethane combusts in the presence of oxygen to produce carbon dioxide and water.
5-methyl-2-propan-2-ylphenol
Thymol is known for its reactivity in electrophilic aromatic substitution reactions due to the activating effect of the hydroxyl group. Common reactions include:
Halogenation: Thymol reacts with halogens to form halogenated derivatives.
Nitration: It undergoes nitration to form nitro derivatives.
Oxidation: Thymol can be oxidized to form thymohydroquinone.
科学的研究の応用
Methoxymethane
Methoxymethane is used in various scientific research applications, including:
Fuel Research: It is explored as a potential synthetic fuel due to its clean combustion properties.
Chemical Synthesis: Methoxymethane serves as a precursor for the synthesis of other chemicals, such as dimethyl sulfate.
Aerosol Propellant: It is used as a propellant in aerosol products.
5-methyl-2-propan-2-ylphenol
Thymol has a wide range of applications in scientific research:
Antiseptic: It is used in pharmaceutical formulations for its antiseptic properties.
Antifungal and Antibacterial: Thymol is studied for its effectiveness against various fungal and bacterial strains.
Biological Studies: It is used in studies related to its effects on biological systems and its potential therapeutic applications.
作用機序
Methoxymethane
Methoxymethane acts primarily as a solvent and a chemical intermediate. Its mechanism of action involves its ability to dissolve various substances and participate in chemical reactions to form other compounds .
5-methyl-2-propan-2-ylphenol
Thymol exerts its effects through multiple mechanisms:
Antimicrobial Action: Thymol disrupts the cell membranes of microbes, leading to cell lysis and death.
Anti-inflammatory: It inhibits the production of inflammatory mediators, reducing inflammation.
類似化合物との比較
Methoxymethane
Methoxymethane is similar to other ethers such as diethyl ether and tetrahydrofuran. it is unique due to its gaseous state at room temperature and its use as a fuel and aerosol propellant .
5-methyl-2-propan-2-ylphenol
Thymol is similar to other phenolic compounds like carvacrol and eugenol. Its uniqueness lies in its strong antiseptic properties and its presence in thyme oil .
Similar Compounds
Methoxymethane: Diethyl ether, tetrahydrofuran.
5-methyl-2-propan-2-ylphenol: Carvacrol, eugenol.
特性
IUPAC Name |
methoxymethane;5-methyl-2-propan-2-ylphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O.C2H6O/c1-7(2)9-5-4-8(3)6-10(9)11;1-3-2/h4-7,11H,1-3H3;1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIWPMWHSZDDZLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)O.COC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2-[6-[[2-[5-[5-[6-Hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-3-methyloxolan-2-yl]-5-methyloxolan-2-yl]-7-methoxy-2,4,6-trimethyl-1,10-dioxaspiro[4.5]decan-9-yl]methyl]-3-methyloxan-2-yl]propanoic acid](/img/structure/B8058239.png)




![2-Methyl-4H-cyclopenta[l]phenanthrene](/img/structure/B8058280.png)

